3-({[1-(adamantane-1-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
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Overview
Description
3-({[1-(adamantane-1-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic compound with the molecular formula C20H25N3OS and a molecular weight of 355.5. This compound features an adamantane core, which is a highly stable and rigid structure, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-({[1-(adamantane-1-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The adamantane core and other functional groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-({[1-(adamantane-1-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying the reactivity of adamantane derivatives.
Biology: It may be used in biochemical studies to investigate its interactions with biological molecules and its potential as a bioactive agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of antiviral and anticancer agents.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to the stability and rigidity of the adamantane core.
Mechanism of Action
The mechanism of action of 3-({[1-(adamantane-1-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity and specificity. The pyridin-3-ylmethylsulfanyl and dihydroimidazol-1-yl groups may interact with active sites or allosteric sites on target proteins, modulating their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-({[1-(adamantane-1-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine include other adamantane derivatives, such as:
1-Adamantylamine: A simpler adamantane derivative with an amino group.
1-Adamantylmethanol: An adamantane derivative with a hydroxyl group.
1-Adamantylacetic acid: An adamantane derivative with a carboxylic acid group.
Uniqueness
What sets this compound apart from these similar compounds is the presence of the pyridin-3-ylmethylsulfanyl and dihydroimidazol-1-yl groups, which introduce additional functional diversity and potential for unique interactions with biological targets .
Properties
IUPAC Name |
1-adamantyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c24-18(20-9-15-6-16(10-20)8-17(7-15)11-20)23-5-4-22-19(23)25-13-14-2-1-3-21-12-14/h1-3,12,15-17H,4-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHDFAQUMZJNJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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